CDKI-83

Description

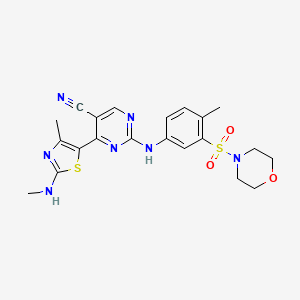

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23N7O3S2 |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-2-(4-methyl-3-morpholin-4-ylsulfonylanilino)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C21H23N7O3S2/c1-13-4-5-16(10-17(13)33(29,30)28-6-8-31-9-7-28)26-20-24-12-15(11-22)18(27-20)19-14(2)25-21(23-3)32-19/h4-5,10,12H,6-9H2,1-3H3,(H,23,25)(H,24,26,27) |

InChI Key |

SSEDQERECATUBR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4 |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CDKI83; CDKI-83; CDKI 83. |

Origin of Product |

United States |

Foundational & Exploratory

CDKI-83: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDKI-83 is a potent, small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9 and secondary activity against CDK1.[1][2][3] Its mechanism of action centers on the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK9, this compound disrupts transcriptional regulation, leading to the downregulation of key anti-apoptotic proteins.[1] Concurrently, its inhibition of CDK1 results in a G2/M phase cell cycle arrest.[1] This dual mechanism of targeting both transcriptional machinery and cell cycle progression makes this compound a compound of interest in oncology research. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, and outlines the experimental methodologies used in its characterization.

Introduction to this compound

This compound, chemically known as 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile, is a novel pyrimidine-based compound identified as a potent inhibitor of CDKs.[1] Cyclin-dependent kinases are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and gene transcription.[4] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in various human tumor cell lines.[1][2]

Core Mechanism of Action

The anti-tumor activity of this compound is attributed to its combined inhibition of CDK9 and CDK1, leading to a synergistic effect on cancer cells.

Inhibition of CDK9 and Transcriptional Suppression

This compound is a nanomolar inhibitor of CDK9.[1] CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[1] This phosphorylation event is a critical step in the transition from abortive to productive transcriptional elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII at Ser2.[1] This leads to a global suppression of transcription, with a particularly profound effect on genes with short-lived mRNAs that encode for proteins crucial for cancer cell survival. Notably, this compound treatment results in the downregulation of the anti-apoptotic proteins Mcl-1 and Bcl-2.[1] The depletion of these survival factors sensitizes cancer cells to apoptosis.

Inhibition of CDK1 and Cell Cycle Arrest

This compound also targets CDK1, the primary engine of mitosis, albeit with a lower potency than CDK9.[3] CDK1, in complex with Cyclin B, drives the G2 to M phase transition of the cell cycle. One of the key substrates of the CDK1/Cyclin B complex is the protein phosphatase 1α (PP1α). Phosphorylation of PP1α at threonine 320 (Thr320) is a marker of CDK1 activity.

Treatment with this compound leads to a significant reduction in the phosphorylation of PP1α at Thr320, indicating the inhibition of CDK1 activity.[1] This inhibition results in the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from undergoing mitosis and further proliferation.[1]

Induction of Apoptosis

The combined effect of transcriptional suppression and cell cycle arrest culminates in the induction of apoptosis. The downregulation of Mcl-1 and Bcl-2, coupled with the G2/M arrest, creates an intracellular environment that favors programmed cell death. The induction of apoptosis by this compound has been confirmed by the observation of activated caspase-3, positive Annexin V/PI staining, and an accumulation of cells in the sub-G1 phase of the cell cycle.[1][2]

Quantitative Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | Ki (nM) |

| CDK9/T1 | 21 |

| CDK1/B | 72 |

| CDK2/E | 232 |

| CDK4/D | 290 |

Data sourced from Liu et al. (2012) as presented on ResearchGate.[3]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| A2780 | Human Ovarian Cancer | <1 |

| Various Human Tumor Cell Lines | - | <1 |

GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. Data sourced from Liu et al. (2012) and MedKoo Biosciences.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

Caption: Mechanism of action of this compound.

Caption: In vitro experimental workflow.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following are generalized methodologies based on the abstract of the primary research by Liu et al. (2012) and standard laboratory techniques.

Cell Lines and Culture

Human tumor cell lines, such as the A2780 human ovarian cancer cell line, are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay

-

Objective: To determine the anti-proliferative activity of this compound.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB) is added.

-

The absorbance is measured using a microplate reader.

-

The GI50 values are calculated from the dose-response curves.

-

Cell Cycle Analysis

-

Objective: To assess the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cells are treated with this compound or a vehicle control for a specific duration (e.g., 24 or 48 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are then treated with RNase A to degrade RNA.

-

Cells are stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).

-

The DNA content is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases is determined using cell cycle analysis software.

-

Apoptosis Assays

-

Annexin V/PI Double Staining:

-

Objective: To detect and quantify early and late apoptotic cells.

-

Methodology:

-

Cells are treated with this compound as described above.

-

Collected cells are washed and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide are added to the cells.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

-

-

-

Caspase-3 Activity Assay:

-

Objective: To measure the activity of a key executioner caspase in apoptosis.

-

Methodology:

-

Cell lysates are prepared from this compound-treated and control cells.

-

The protein concentration of the lysates is determined.

-

The lysates are incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer.

-

Caspase-3 activity is calculated and normalized to the protein concentration.

-

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression and phosphorylation of target proteins.

-

Methodology:

-

Cells are treated with this compound and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNAPII Ser2, phospho-PP1α Thr320, Mcl-1, Bcl-2, and a loading control like β-actin).

-

The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of this compound against specific CDKs.

-

Methodology:

-

Recombinant human CDK/cyclin complexes are used.

-

The kinase reactions are typically performed in a buffer containing ATP and a suitable substrate (e.g., a peptide or protein).

-

This compound is added at various concentrations.

-

The kinase activity is measured by quantifying the incorporation of 32P from [γ-32P]ATP into the substrate or by using a non-radioactive method such as a luminescence-based assay.

-

The Ki values are calculated from the dose-inhibition curves.

-

Conclusion

This compound is a dual inhibitor of CDK9 and CDK1 that exhibits potent anti-proliferative and pro-apoptotic activity in cancer cells. Its mechanism of action, involving the concurrent disruption of transcriptional regulation and cell cycle progression, provides a strong rationale for its further investigation as a potential anti-cancer agent. The data presented in this whitepaper summarize the current understanding of this compound's mode of action, though further studies, including in vivo efficacy and safety assessments, would be necessary to fully evaluate its therapeutic potential.

References

CDKI-83: A Technical Overview of a Novel CDK9 Inhibitor for Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Specifically, CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is essential for transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the expression of many genes, including those encoding short-lived anti-apoptotic proteins that are crucial for the survival of cancer cells. Inhibition of CDK9 offers a promising strategy to selectively induce apoptosis in malignant cells.

This technical guide provides an in-depth overview of CDKI-83, a novel and potent small molecule inhibitor targeting CDK9. The document details its mechanism of action, quantitative inhibitory and anti-proliferative data, and the experimental protocols used for its characterization.

Compound Profile: this compound

This compound is a pyrimidine-based compound with the chemical name 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile.[1] It has been identified as a potent, nanomolar inhibitor of CDK9.[1]

Preclinical Data for this compound

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibition of CDK9/Cyclin T1 and also shows activity against CDK1/Cyclin B. Its selectivity was assessed against a panel of other cyclin-dependent kinases. The inhibitory constant (Ki) values are summarized in the table below.

| Kinase Target | Ki (nM) |

| CDK9/Cyclin T1 | 21 |

| CDK1/Cyclin B | 72 |

| CDK2/Cyclin E | 232 |

| CDK4/Cyclin D | 290 |

| CDK7/Cyclin H | 405 |

| Data sourced from in vitro kinase assays. |

Further screening revealed that this compound is highly selective, showing no significant activity against Protein Kinase A, B, C, CaMKII, PDGFβ, or MAPK at a concentration of 5 μM.

In Vitro Anti-proliferative and Cellular Activity

This compound exhibits potent anti-proliferative effects across human tumor cell lines and effectively induces apoptosis in the A2780 human ovarian cancer cell line.[1]

| Cell Line | Assay Type | Result |

| Various Human Tumor Cells | Anti-Proliferation (GI50) | < 1 µM |

| A2780 (Ovarian Cancer) | Apoptosis Induction | Induces apoptosis, confirmed by activated caspase-3 and Annexin V/PI staining.[1] |

| A2780 (Ovarian Cancer) | Cell Cycle Analysis | Causes cell cycle arrest in the G2/M phase.[1] |

| A2780 (Ovarian Cancer) | Mechanism Markers | - Reduces phosphorylation of RNAPII (Ser-2). - Reduces phosphorylation of PP1α (Thr320). - Downregulates Mcl-1 and Bcl-2 proteins.[1] |

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism involving the inhibition of both CDK9 and CDK1.[1]

-

CDK9 Inhibition & Transcriptional Suppression: By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II at the Serine 2 position of its C-terminal domain. This suppression of transcriptional elongation leads to a rapid decrease in the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, thereby priming cancer cells for apoptosis.[1]

-

CDK1 Inhibition & Cell Cycle Arrest: Inhibition of CDK1 by this compound leads to a reduction in the phosphorylation of Protein Phosphatase 1α (PP1α) at Threonine 320. This disruption in CDK1 signaling results in the arrest of cancer cells in the G2/M phase of the cell cycle.[1]

This combined action of inducing transcriptional stress and causing cell cycle arrest leads to the effective induction of apoptosis in cancer cells.[1]

Experimental Protocols & Workflows

The characterization of this compound involves several key in vitro assays. The following sections detail representative protocols for these experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Protocol:

-

Reaction Setup: Prepare a kinase reaction mixture in a 384-well plate containing the specific kinase (e.g., CDK9/T1), its substrate (e.g., a peptide derived from RNAPII CTD), and ATP in a kinase buffer.

-

Compound Addition: Add serial dilutions of this compound or control vehicle (DMSO) to the reaction wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add a Kinase Detection Reagent, which converts the ADP generated into ATP, and then catalyzes a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.

-

Measurement: Read the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the Ki or IC50 value by fitting the data to a dose-response curve.

References

The Role of CDKI-83 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDKI-83 is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs) with significant anti-proliferative activity. This technical guide provides an in-depth overview of the role of this compound in inducing cell cycle arrest, with a primary focus on its effects on the G2/M phase transition. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other CDK inhibitors in oncology and related fields.

Introduction

The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as attractive targets for anti-cancer drug development. This compound is a small molecule inhibitor that has demonstrated potent inhibitory activity against CDK9 and CDK1, key regulators of transcription and mitotic entry, respectively. This dual inhibition leads to a robust cell cycle arrest at the G2/M checkpoint and subsequent induction of apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In vitro Kinase Inhibitory Activity of this compound

| Kinase Target | Ki (nM) |

| CDK9/cyclin T1 | 21 |

| CDK1/cyclin B | 72 |

| CDK2/cyclin E | 232 |

| CDK4/cyclin D1 | 290 |

| CDK7/cyclin H | 405 |

Data represents the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| A2780 | Human Ovarian Cancer | < 1 |

GI50 is the concentration of this compound that causes 50% growth inhibition.

Table 3: Effect of this compound on Cell Cycle Distribution in A2780 Cells

| Treatment (24h) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| Control (DMSO) | 55.2 | 28.1 | 16.7 |

| This compound (0.5 µM) | 45.8 | 15.3 | 38.9 |

Data obtained by flow cytometry analysis of propidium iodide-stained cells.

Signaling Pathways

This compound exerts its effect on the cell cycle primarily through the inhibition of CDK9 and CDK1. The following diagram illustrates the proposed signaling pathway leading to G2/M arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in cell cycle arrest.

Cell Culture and Drug Treatment

-

Cell Line: A2780 human ovarian cancer cells.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentration (e.g., 0.5 µM for cell cycle analysis). An equivalent concentration of DMSO should be used as a vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

-

Procedure:

-

Seed A2780 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).

-

Harvest cells by trypsinization and collect by centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 1 mL of cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently.

-

Fix the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Western Blot Analysis

This protocol is for detecting the levels of total and phosphorylated proteins involved in the this compound signaling pathway.

-

Reagents:

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see Table 4)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Treat A2780 cells with this compound or DMSO.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Table 4: Primary Antibodies for Western Blotting

| Target Protein | Host | Recommended Dilution |

| Phospho-RNA Polymerase II (Ser2) | Rabbit | 1:1000 |

| Total RNA Polymerase II | Mouse | 1:1000 |

| Phospho-PP1α (Thr320) | Rabbit | 1:1000 |

| Total PP1α | Mouse | 1:1000 |

| Mcl-1 | Rabbit | 1:1000 |

| Bcl-2 | Mouse | 1:1000 |

| β-actin (Loading Control) | Mouse | 1:5000 |

In Vitro Kinase Assay

This protocol is for measuring the direct inhibitory effect of this compound on CDK1 and CDK9 activity.

-

Reagents and Materials:

-

Recombinant human CDK1/cyclin B and CDK9/cyclin T1

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate:

-

For CDK1: Histone H1 (1 mg/mL)

-

For CDK9: GST-tagged C-terminal domain (CTD) of RNA Polymerase II

-

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding phosphoric acid).

-

Spot the reaction mixture onto P81 paper and wash with phosphoric acid to remove unincorporated ATP.

-

Quantify the amount of incorporated 32P using a scintillation counter.

-

Calculate the Ki value from the dose-response curve.

-

Conclusion

This compound effectively induces G2/M cell cycle arrest and apoptosis in cancer cells through the dual inhibition of CDK9 and CDK1. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the mechanism of action and therapeutic potential of this compound. The detailed methodologies and visual representations of the signaling pathways and experimental workflows are intended to facilitate the design and execution of future research in this area. As our understanding of the intricate roles of CDKs in cancer progresses, targeted inhibitors like this compound hold significant promise for the development of novel and effective anti-cancer therapies.

The Effect of CDKI-83 on RNA Polymerase II Phosphorylation: A Technical Guide

This technical guide provides an in-depth analysis of the effects of CDKI-83, a cyclin-dependent kinase (CDK) inhibitor, on the phosphorylation of RNA Polymerase II (RNAPII). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of CDK inhibitors and their therapeutic potential.

Introduction to RNA Polymerase II and C-Terminal Domain Phosphorylation

RNA Polymerase II is the key enzyme responsible for transcribing all protein-coding genes and many non-coding RNAs in eukaryotes.[1] The largest subunit of RNAPII, Rpb1, possesses a unique C-terminal domain (CTD) composed of tandem repeats of the heptapeptide consensus sequence Tyr¹-Ser²-Pro³-Thr⁴-Ser⁵-Pro⁶-Ser⁷.[1][2] The number of these repeats varies among species, with 52 repeats found in vertebrates.[1][2]

The CTD acts as a dynamic scaffold for the recruitment of various factors involved in transcription, RNA processing, and chromatin modification.[2][3] The function of the CTD is tightly regulated by a series of post-translational modifications, most notably the phosphorylation of serine, threonine, and tyrosine residues within the heptad repeat.[1][2] The phosphorylation state of the CTD changes dynamically throughout the transcription cycle, orchestrating the recruitment and release of different protein complexes.

The key phosphorylation events and the associated kinases include:

-

Serine 5 (Ser5) phosphorylation: This modification is enriched at the promoter-proximal region of genes and is crucial for transcription initiation and the recruitment of the 5' capping enzyme.[4] CDK7, a component of the general transcription factor TFIIH, is the primary kinase responsible for Ser5 phosphorylation.[1][5]

-

Serine 2 (Ser2) phosphorylation: As RNAPII transitions from initiation to elongation, Ser5 phosphorylation levels decrease, while Ser2 phosphorylation increases towards the 3' end of the gene.[1] This modification is critical for productive transcription elongation and the recruitment of splicing and 3'-end processing factors.[3] The primary kinase responsible for Ser2 phosphorylation is CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[1][2] CDK12 and CDK13 also contribute to Ser2 phosphorylation, particularly for a subset of genes.[1][6][7]

-

Serine 7 (Ser7) phosphorylation: This modification is also important for transcription initiation and is catalyzed by CDK7.[1]

-

Threonine 4 (Thr4) phosphorylation: This modification is involved in histone mRNA 3'-end formation and is mediated by CDK9.[1][2]

The dynamic interplay of these phosphorylation events, often referred to as the "CTD code," ensures the proper coordination of transcription with co-transcriptional RNA processing.

This compound: A Potent Cyclin-Dependent Kinase Inhibitor

This compound is a potent, small-molecule inhibitor of cyclin-dependent kinases.[8][9] It has demonstrated effective anti-proliferative activity in various human tumor cell lines.[8][9] Mechanistic studies have revealed that this compound is a potent inhibitor of CDK9.[8][10] It also exhibits inhibitory activity against CDK1.[8][10]

The chemical name for this compound is 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile.[8]

Mechanism of Action: this compound's Impact on RNAPII Phosphorylation

The primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of CDK9.[8] By inhibiting CDK9, this compound directly interferes with the phosphorylation of the RNAPII CTD at the Serine 2 position.[8] This reduction in Ser2 phosphorylation has profound consequences for transcription, particularly for genes with short-lived mRNA transcripts, including many anti-apoptotic proteins.

The key effects of this compound on RNAPII phosphorylation and transcription are:

-

Reduced Ser2 Phosphorylation: Inhibition of CDK9 by this compound leads to a significant decrease in the level of Ser2 phosphorylation on the RNAPII CTD.[8]

-

Inhibition of Transcription Elongation: As Ser2 phosphorylation is critical for productive transcription elongation, its reduction by this compound leads to a stall in transcription.

-

Downregulation of Anti-Apoptotic Proteins: The inhibition of transcription elongation disproportionately affects the expression of genes with rapid mRNA turnover, such as the anti-apoptotic proteins Mcl-1 and Bcl-2.[8] The downregulation of these key survival proteins sensitizes cancer cells to apoptosis.

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in human cancer cells, as evidenced by the activation of caspase-3 and an increase in the sub-G1 cell population.[8]

The combined inhibition of CDK9 and CDK1 is thought to contribute to the effective induction of apoptosis by this compound.[8]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against a panel of cyclin-dependent kinases has been determined through in vitro kinase assays. Additionally, its anti-proliferative activity has been assessed in various human tumor cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | Kᵢ (nM) |

| CDK9/T1 | 21 |

| CDK1/B | 72 |

| CDK2/E | 232 |

| CDK4/D | 290 |

| CDK7/H | >10-fold less active |

| (Data sourced from in vitro kinase activity assays)[10] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) |

| A2780 | Human Ovarian Cancer | < 1 |

| Various Human Tumor Cell Lines | - | < 1 |

| (Data sourced from anti-proliferative assays)[8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of compounds like this compound on RNA Polymerase II phosphorylation.

This protocol is used to detect and quantify the levels of specific phosphorylated forms of RNAPII in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for total RNAPII, p-RNAPII (Ser2), and p-RNAPII (Ser5).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagent.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Harvest and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[11][12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[11][13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-RNAPII Ser2) diluted in blocking buffer overnight at 4°C with gentle agitation.[11][14]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step as described above.

-

Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated RNAPII to total RNAPII or a loading control like GAPDH.

This protocol is used to determine the genomic locations of different phosphorylated forms of RNAPII.

Materials:

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Primary antibodies for p-RNAPII (Ser2), p-RNAPII (Ser5), and total RNAPII.

-

Protein A/G magnetic beads.

-

Wash buffers with increasing stringency.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

qPCR reagents or library preparation kit for sequencing (ChIP-seq).

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[15]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.[15][16]

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin with a specific antibody (e.g., anti-p-RNAPII Ser2) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.[16]

-

Analysis: Analyze the purified DNA by qPCR using primers for specific gene regions or by high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of the specific RNAPII form.[17][18]

This protocol is used to directly measure the inhibitory effect of this compound on the activity of purified CDK9.

Materials:

-

Purified active CDK9/cyclin T1 complex.

-

GST-tagged RNAPII CTD substrate.[19]

-

Kinase reaction buffer.

-

[γ-³²P]ATP.

-

This compound at various concentrations.

-

SDS-PAGE gels and running buffer.

-

Phosphorimager or autoradiography film.

Procedure:

-

Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified CDK9/cyclin T1, and the GST-CTD substrate.

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction tubes. Include a DMSO control.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE and Visualization: Separate the reaction products on an SDS-PAGE gel. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated GST-CTD.

-

Analysis: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration. Calculate the IC₅₀ value for this compound.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of RNAPII CTD phosphorylation and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of RNAPII phosphorylation.

Caption: Logical relationship of this compound's mechanism of action leading to apoptosis.

References

- 1. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the C-terminal domain of RNA polymerase II plays central roles in the integrated events of eucaryotic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the Bur1 Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin K goes with Cdk12 and Cdk13 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - PL [thermofisher.com]

- 15. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encodeproject.org [encodeproject.org]

- 17. RNA polymerase II ChIP-seq—a powerful and highly affordable method for studying fungal genomics and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RNAPol-ChIP: a novel application of chromatin immunoprecipitation to the analysis of real-time gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two Cyclin-Dependent Kinases Promote RNA Polymerase II Transcription and Formation of the Scaffold Complex - PMC [pmc.ncbi.nlm.nih.gov]

structural analysis of CDKI-83 binding to CDK9

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells. CDKI-83 has been identified as a potent inhibitor of CDK9. This document provides a comprehensive technical overview of the structural and quantitative aspects of the this compound-CDK9 interaction. It includes a summary of binding affinity data, a putative structural binding model based on the inhibitor's chemical class, and detailed protocols for key experimental assays used to characterize such interactions, including in vitro kinase assays, X-ray crystallography, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

The Role of CDK9 in Transcriptional Regulation

CDK9, in partnership with its primary regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][3] The activity of P-TEFb is essential for the transition from abortive to productive transcriptional elongation. This is achieved through the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as the phosphorylation of negative elongation factors like DSIF and NELF, which causes their dissociation from the transcription complex.[2][4][5]

The majority of cellular P-TEFb is kept in an inactive state, sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex with proteins such as HEXIM1.[6] Upon receiving appropriate cellular signals, P-TEFb is released and recruited to gene promoters by transcription factors like BRD4, where it can then activate RNAP II.[6] Given its crucial role in transcribing genes essential for cell survival, including anti-apoptotic proteins, CDK9 has become a significant target for cancer therapeutics.[2][5]

Quantitative Analysis of this compound Inhibition

This compound, chemically known as 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile, is a potent inhibitor of CDK9.[7] Its inhibitory activity has been quantified against a panel of cyclin-dependent kinases, demonstrating significant selectivity for CDK9. The data highlights this compound as a nanomolar inhibitor of CDK9/T1, with progressively weaker activity against other cell cycle-related CDKs.[7]

| Kinase Target | Ki (nM) |

| CDK9/T1 | 21 |

| CDK1/B | 72 |

| CDK2/E | 232 |

| CDK4/D | 290 |

| CDK7/H | 405 |

| Table 1: Inhibitory constants (Ki) of this compound against a panel of cyclin-dependent kinases. Data is representative of two independent experiments.[7] |

Structural Basis of CDK9 Inhibition by this compound

While a specific co-crystal structure of this compound bound to CDK9 is not publicly available, a putative binding mode can be inferred from the structures of CDK9 in complex with other inhibitors sharing the same phenylamino-pyrimidine scaffold.[5]

The ATP-binding site of CDK9 is located in the cleft between the N- and C-terminal lobes of the kinase.[8] Key features of this pocket include:

-

Hinge Region: A flexible loop connecting the two lobes, which forms critical hydrogen bonds with ATP or inhibitors. Residue Cysteine 106 (Cys106) is a key hydrogen bond donor and acceptor in this region.[4][6]

-

Gatekeeper Residue: Phenylalanine 103 (Phe103) controls access to a deeper hydrophobic pocket.[6]

-

Glycine-Rich Loop (G-loop): This loop positions the phosphate groups of ATP and can change conformation upon inhibitor binding.[5][8]

Based on its structure, this compound is predicted to bind in the ATP pocket as follows:

-

The pyrimidine ring and its 2-amino linker likely form two or more hydrogen bonds with the backbone of Cys106 in the hinge region, mimicking the interaction of the adenine ring of ATP.

-

The thiazole and phenyl rings are positioned to make hydrophobic and van der Waals contacts with residues within the pocket, including the gatekeeper Phe103 and Leu156.[6]

-

The morpholinosulfonylphenyl moiety can extend towards the solvent-exposed region, potentially forming additional interactions that enhance binding affinity and selectivity.

Detailed Experimental Protocols

Characterizing the binding of an inhibitor like this compound to its target CDK9 requires a suite of robust biochemical and biophysical assays.

In Vitro Kinase Activity Assay

This protocol describes a luminescence-based assay to determine the IC50 value of an inhibitor. The assay measures the amount of ADP produced, which correlates with kinase activity.

Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute to a 4X final assay concentration in the appropriate kinase buffer.

-

Plate Setup: Add 2.5 µL of the 4X inhibitor solution to triplicate wells of a multi-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[9]

-

Kinase Reaction:

-

Prepare a 2X Kinase/Substrate mix containing CDK9/Cyclin T1 and a suitable substrate (e.g., a peptide derived from the RNAP II CTD) in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10]

-

Add 5 µL of the 2X Kinase/Substrate mix to each well.

-

-

Initiation: Prepare a 4X ATP solution. Add 2.5 µL of the 4X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

-

Incubation: Cover the plate and incubate at room temperature for 60-120 minutes.[10][11]

-

Detection (ADP-Glo™ Protocol):

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

-

Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[10]

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Convert luminescence values to percent inhibition relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50 value.

X-Ray Crystallography Protocol

This protocol outlines the steps to determine the three-dimensional structure of the CDK9-CDKI-83 complex.

Methodology:

-

Protein Expression and Purification:

-

Co-express human CDK9 and Cyclin T1 proteins, often using a baculovirus/insect cell system for proper folding and post-translational modifications.

-

Purify the CDK9/Cyclin T1 complex using a multi-step chromatography approach (e.g., affinity, ion exchange, and size-exclusion chromatography) to achieve high homogeneity.

-

-

Complex Formation: Incubate the purified CDK9/Cyclin T1 complex with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.

-

Crystallization:

-

Data Collection:

-

Data Processing:

-

Integrate the diffraction spot intensities and determine the unit cell dimensions and space group of the crystal.[12]

-

-

Structure Solution:

-

Model Building and Refinement:

-

Calculate an initial electron density map. Manually build the model of this compound into the corresponding difference density in the ATP-binding pocket.

-

Perform iterative cycles of computational refinement and manual model rebuilding to improve the fit of the atomic model to the experimental X-ray data.[12][13]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[15][16]

Methodology:

-

Sample Preparation:

-

Dialyze the purified CDK9/Cyclin T1 protein and dissolve this compound in the exact same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.

-

Degas both the protein and inhibitor solutions thoroughly.

-

-

Instrument Setup:

-

Load the CDK9/Cyclin T1 solution (the "macromolecule") into the sample cell of the calorimeter (typically ~200 µL).[16]

-

Load the this compound solution (the "ligand") into the injection syringe (typically ~40 µL) at a concentration 10-20 times that of the protein.[16]

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, timed injections (e.g., 2 µL each) of the this compound solution into the sample cell while stirring.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.[17]

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[18]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface, allowing for the determination of kinetic parameters (kon, koff) and binding affinity (KD).[19][20]

Methodology:

-

Surface Preparation:

-

Immobilize the CDK9/Cyclin T1 protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes.

-

-

Assay Setup:

-

Prepare a series of concentrations of this compound (the "analyte") in a suitable running buffer (e.g., HBS-EP+ buffer, often containing a small percentage of DMSO to aid solubility).

-

-

Binding Measurement (Kinetics):

-

Association: Inject a specific concentration of this compound over the protein and reference flow cells for a set period, monitoring the increase in the SPR signal (measured in Response Units, RU) as the inhibitor binds.

-

Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the inhibitor dissociates from the target.

-

Regeneration: Inject a harsh solution (e.g., low pH glycine) if necessary to remove all bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Repeat the binding cycle for each concentration of this compound.

-

Globally fit the association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (KD) as koff / kon.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. rcsb.org [rcsb.org]

- 15. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 17. Khan Academy [khanacademy.org]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CDKI-83: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of CDKI-83, a potent, dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 1 (CDK1). This compound has demonstrated significant anti-proliferative activity in various human tumor cell lines, positioning it as a promising candidate for further anti-cancer drug development. This guide details the discovery, synthesis, mechanism of action, and key biological data associated with this compound. It also includes detailed experimental protocols for the assays used to characterize its activity.

Discovery and Synthesis

This compound, with the chemical name 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile, was identified as a potent CDK9 inhibitor through the optimization of a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives.[1][2]

Synthesis

While a detailed, step-by-step protocol is not publicly available, the synthesis of this compound has been described.[1][2] The core pyrimidine structure is formed via the condensation of two key intermediates:

-

1-(4-(morpholinosulfonyl)phenyl)guanidine

-

3-(dimethylamino)-2-(4-methyl-2-(methylamino)thiazole-5-carbonyl)acrylonitrile

This reaction, common in the synthesis of pyrimidine-5-carbonitrile derivatives, involves the formation of the pyrimidine ring from a guanidine derivative and a substituted acrylonitrile, yielding the final this compound compound.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the potent and dual inhibition of CDK9 and CDK1, key regulators of transcription and cell cycle progression, respectively.[3]

Inhibition of CDK9 and Transcription

CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex is crucial for the transition from abortive to productive transcription elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2). This compound potently inhibits CDK9, leading to a reduction in RNAPII Ser2 phosphorylation.[3] This transcriptional inhibition results in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, thereby promoting apoptosis in cancer cells.[3]

Inhibition of CDK1 and Cell Cycle Progression

CDK1, complexed with Cyclin B, is the primary driver of the G2 to M phase transition in the cell cycle. Inhibition of CDK1 by this compound leads to cell cycle arrest in the G2/M phase.[3] This arrest prevents cancer cells from proceeding into mitosis, ultimately contributing to the compound's anti-proliferative effects. The combined inhibition of both transcription and cell cycle progression results in a potent induction of apoptosis.[3]

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against several key cyclin-dependent kinases, demonstrating its potency for CDK9 and CDK1. Its anti-proliferative effects have also been measured across various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | Ki (nM) |

| CDK9/Cyclin T1 | 21 |

| CDK1/Cyclin B | 72 |

| CDK2/Cyclin E | 232 |

| CDK4/Cyclin D1 | 290 |

| CDK7/Cyclin H | 405 |

| Data sourced from Liu et al. (2012).[3] |

Table 2: Anti-proliferative Activity of this compound

| Cell Lines | GI50 (µM) |

| Human Tumor Cell Lines (Panel) | < 1 |

| GI50 is the concentration required to inhibit cell growth by 50%. Data sourced from Liu et al. (2012).[3] |

Note: Specific pharmacokinetic and pharmacodynamic data for this compound are not publicly available at this time.

Experimental Protocols and Workflow

The characterization of this compound's anti-cancer properties involves a series of standard in vitro assays. The general workflow for evaluating a compound like this compound is depicted below, followed by detailed representative protocols.

Anti-proliferative Activity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells (e.g., A2780 human ovarian cancer cells)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle-only control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 value by plotting the percentage of growth inhibition versus drug concentration.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells treated with this compound and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with the desired concentration of this compound for a specified time (e.g., 48 hours).

-

Harvest approximately 1-5 x 105 cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Induce apoptosis and harvest 1-5 x 106 cells.

-

Resuspend cells in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube.

-

Determine protein concentration of the lysate and normalize samples to equal protein content (e.g., 50-200 µg per assay).

-

Add 50 µL of 2X Reaction Buffer (with DTT) to each sample in a 96-well plate.

-

Add 5 µL of the 4 mM DEVD-pNA substrate.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm.

-

Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

-

Cells treated with this compound and control cells

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 106 cells.

-

Wash cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 400 µL of PBS.

-

While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes (cells can be stored at 4°C for several weeks).

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.

-

Add 400 µL of PI staining solution and mix well.

-

Analyze the samples by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a novel and potent dual inhibitor of CDK9 and CDK1. Its ability to concurrently inhibit transcription of key survival proteins and halt cell cycle progression provides a powerful two-pronged attack on cancer cell proliferation. The nanomolar potency against its primary targets and sub-micromolar anti-proliferative activity in tumor cells underscore its potential as a lead compound for the development of new cancer therapeutics. Further investigation, including in vivo efficacy and pharmacokinetic studies, is warranted to fully evaluate its clinical potential.

References

- 1. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CDKI-83: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDKI-83 is a potent, nanomolar inhibitor of cyclin-dependent kinase 9 (CDK9) that also demonstrates significant activity against CDK1. By targeting these key regulators of transcription and cell cycle, this compound exhibits robust anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its kinase inhibitory profile, effects on cancer cell growth and survival, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the therapeutic potential of this compound.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of CDK9 and CDK1.

-

CDK9 Inhibition: As a subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the regulation of gene transcription. It phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a modification essential for productive transcript elongation. Inhibition of CDK9 by this compound leads to a reduction in RNAPII phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and Bcl-2. This depletion of survival proteins sensitizes cancer cells to apoptosis.[1]

-

CDK1 Inhibition: CDK1 is a key regulator of the cell cycle, particularly the G2/M transition. Inhibition of CDK1 by this compound leads to cell cycle arrest in the G2/M phase.[1] This is associated with a reduction in the phosphorylation of PP1α at Thr320, a known CDK1 substrate.[1]

The dual inhibition of CDK9 and CDK1 by this compound results in a potent combination of transcriptional repression of survival genes and cell cycle blockade, ultimately leading to effective induction of apoptosis in cancer cells.[1]

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Ki (nM) |

| CDK9/cyclin T1 | 21 |

| CDK1/cyclin B | 72 |

| CDK2/cyclin E | 232 |

| CDK4/cyclin D1 | 290 |

| CDK7/cyclin H | 405 |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| Human Tumor Cell Lines (general) | Various | < 1 |

Note: Specific GI50 values for a broad panel of cell lines are not yet publicly available.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action

Caption: Mechanism of action of this compound.

Diagram 2: Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against CDK9/cyclin T1 and CDK1/cyclin B.

Materials:

-

Recombinant active CDK9/cyclin T1 and CDK1/cyclin B enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., for CDK1: Histone H1; for CDK9: peptide substrate)

-

[γ-33P]ATP

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control) to the kinase buffer.

-

Initiate the reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A2780 human ovarian cancer cells)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or DMSO for control) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each this compound concentration and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell lines (e.g., A2780)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines (e.g., A2780)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the levels and phosphorylation status of proteins downstream of CDK9 and CDK1.

Materials:

-

Cancer cell lines (e.g., A2780)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-RNA Polymerase II (Ser2), anti-Mcl-1, anti-Bcl-2, anti-phospho-PP1α (Thr320), and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting key regulators of transcription and cell cycle progression. The in vitro data presented in this guide highlight its potent inhibitory activity against CDK9 and CDK1, leading to robust anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols provided herein will facilitate further investigation into the therapeutic potential of this compound and aid in the development of novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for CDKI-83 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDKI-83, chemically known as 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile, is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9 and CDK1.[1] By targeting these key regulators of transcription and the cell cycle, this compound exhibits significant anti-proliferative activity and induces apoptosis in various human tumor cell lines.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, cell cycle progression, and relevant signaling pathways.

Data Presentation

In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| Human Tumor Cell Lines (general) | Various | < 1 | [1] |

| A2780 | Ovarian Cancer | Not explicitly stated, but effective at sub-micromolar concentrations | [1] |

Note: The GI50 (Growth Inhibition 50) is the concentration of a drug that causes a 50% reduction in the proliferation of a cell population. Researchers should determine the specific GI50 for their cell line of interest.

Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of CDK9 and CDK1.[1] Inhibition of CDK9 disrupts transcriptional regulation, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[1] This is achieved through the reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at Serine 2.[1] Concurrently, inhibition of CDK1, a key regulator of the G2/M cell cycle checkpoint, leads to cell cycle arrest at this phase.[1] This is associated with a decrease in the phosphorylation of Protein Phosphatase 1α (PP1α) at Threonine 320.[1] The combined effect of transcription disruption and cell cycle arrest ultimately leads to the induction of apoptosis.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the GI50 of this compound in a specific cell line.

Experimental Workflow:

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the GI50 value using a suitable software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution. Based on studies with similar CDK inhibitors, a concentration of approximately 0.01 µM of this compound can be used as a starting point to induce G2/M arrest in A2780 cells.[2]

Experimental Workflow:

References

Application Notes and Protocols for CDKI-83 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction